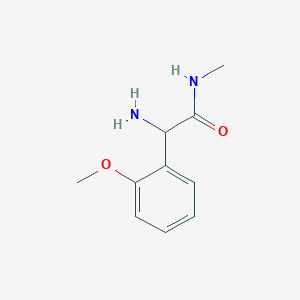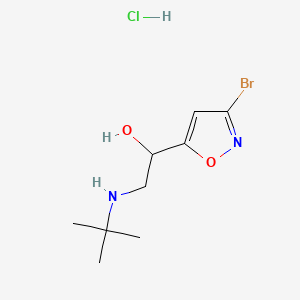
Broxaterol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Broxaterol hydrochloride is a β2-adrenoreceptor agonist, which means it stimulates β2-adrenergic receptors in the body. This compound is primarily used for its bronchodilating properties, making it effective in treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) . The chemical formula for this compound is C9H15BrN2O2, and it has a molar mass of 263.135 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Broxaterol hydrochloride involves several key steps:
1,3-Dipolar Cycloaddition: The process begins with the 1,3-dipolar cycloaddition between bromonitrile oxide, produced in situ from dibromoformaldoxime, and 3-butyn-2-one.
Selective α-Bromination: The acetyl group undergoes selective α-bromination using pyridinium tribromide, resulting in a bromoketone.
Amination: Finally, the bromoethanol derivative is treated with tert-butylamine to yield Broxaterol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Broxaterol hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although this is not commonly employed in its applications.
Reduction: Reduction reactions are crucial in its synthesis, particularly the reduction of the bromoketone intermediate.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate can be used.
Reduction: Sodium borohydride is commonly used for reducing the carbonyl group.
Substitution: Pyridinium tribromide and tert-butylamine are key reagents in the substitution steps.
Major Products
The major product of these reactions is this compound itself, with intermediates such as bromonitrile oxide and bromoketone being crucial in the synthesis pathway .
Scientific Research Applications
Broxaterol hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studying β2-adrenergic receptor agonists and their synthetic pathways.
Medicine: Its primary application is in the treatment of respiratory conditions like asthma and COPD.
Industry: The compound is used in the pharmaceutical industry for developing bronchodilator medications.
Mechanism of Action
Broxaterol hydrochloride exerts its effects by targeting β2-adrenergic receptors located in the smooth muscle of the airways . Upon binding to these receptors, it activates adenylate cyclase, which catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP) . Increased levels of cAMP activate protein kinase A (PKA), which phosphorylates myosin light-chain kinase (MLCK). This phosphorylation inhibits MLCK activity, leading to relaxation of the smooth muscle cells and bronchodilation . Additionally, this compound has anti-inflammatory properties, reducing airway inflammation and preventing hyperresponsiveness .
Comparison with Similar Compounds
Broxaterol hydrochloride is compared with other β2-adrenergic receptor agonists, such as:
Formoterol: Another β2-agonist with a longer duration of action compared to this compound.
Terbutaline: Similar in function but differs in its pharmacokinetic profile and duration of action.
These comparisons highlight the unique properties of this compound, particularly its potency and selectivity as a β2-agonist .
Properties
CAS No. |
103437-23-6 |
|---|---|
Molecular Formula |
C9H16BrClN2O2 |
Molecular Weight |
299.59 g/mol |
IUPAC Name |
1-(3-bromo-1,2-oxazol-5-yl)-2-(tert-butylamino)ethanol;hydrochloride |
InChI |
InChI=1S/C9H15BrN2O2.ClH/c1-9(2,3)11-5-6(13)7-4-8(10)12-14-7;/h4,6,11,13H,5H2,1-3H3;1H |
InChI Key |
JILLNVBIEKMQLV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=NO1)Br)O.Cl |
Related CAS |
76596-57-1 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Spiro[3.6]decan-2-amine](/img/structure/B13584330.png)
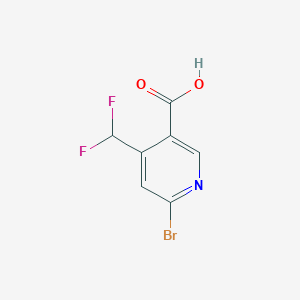
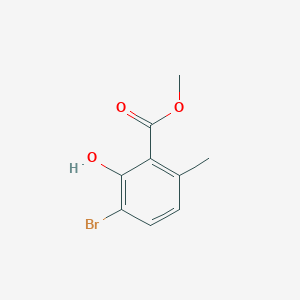
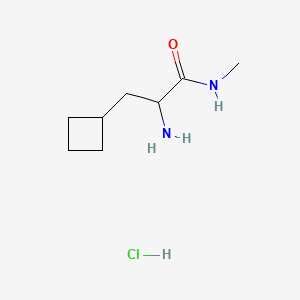
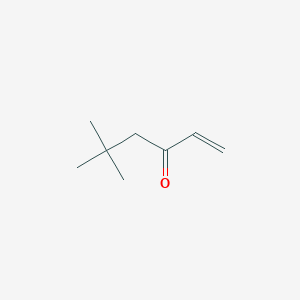
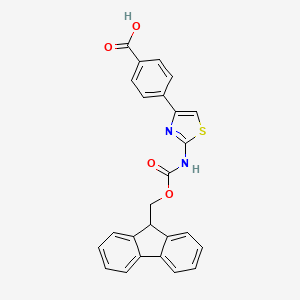
![7-{[ethyl(4-fluorophenyl)amino]methyl}-2-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13584352.png)
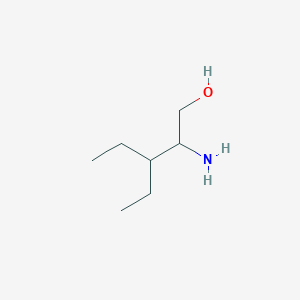
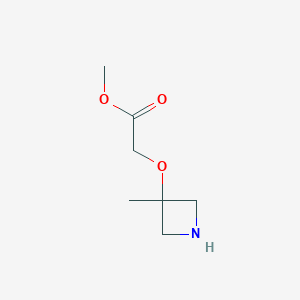
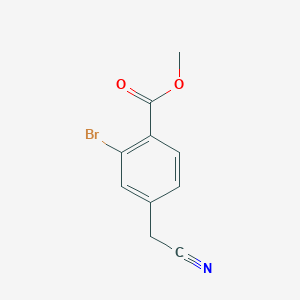

![rac-methyl (1R,4S,5R)-4-methoxybicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13584405.png)
![2-[6-Amino-5-(8-{2-[2-(piperazin-1-yl)ethoxy]pyridin-4-yl}-3,8-diazabicyclo[3.2.1]octan-3-yl)pyridazin-3-yl]phenoltrihydrochloride](/img/structure/B13584411.png)
